4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside
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Overview
Description
4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside is a complex organic compound characterized by its unique structural features. This compound contains multiple hydroxyl groups, a sulfanyl group, and a benzenesulfonate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the sulfanyl group and the benzenesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The benzenesulfonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the sulfanyl group can produce thiols.
Scientific Research Applications
4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes, while the sulfanyl group can participate in redox reactions. The benzenesulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(phenylthio)oxan-2-yl]methyl benzenesulfonate
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenyl)sulfanyloxan-2-yl]methyl benzenesulfonate
Uniqueness
4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S2/c1-12-3-7-14(8-4-12)28-20-19(23)18(22)17(21)16(27-20)11-26-29(24,25)15-9-5-13(2)6-10-15/h3-10,16-23H,11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJEOCRHJPDEC-OBKDMQGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COS(=O)(=O)C3=CC=C(C=C3)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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